2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
Overview
Description
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound consists of an azetidine ring, a propanoic acid moiety, and a trifluoroacetic acid component. The azetidine ring is a four-membered nitrogen-containing heterocycle, which is known for its strain and reactivity. The trifluoroacetic acid component adds to the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the formation of different functionalized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various azetidine derivatives with different functional groups .
Scientific Research Applications
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid has diverse applications in scientific research:
Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound is used as a building block for the construction of complex organic molecules.
Biomaterials: It is explored for its potential in developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various chemical transformations, while the trifluoroacetic acid component enhances its stability and reactivity. These properties make the compound a valuable tool in studying reaction mechanisms and developing new synthetic methodologies .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)-2-methoxyacetic acid; trifluoroacetic acid: This compound has a similar structure but includes a methoxy group instead of a propanoic acid moiety.
Azetidine derivatives: Various azetidine derivatives with different substituents on the ring are also studied for their unique properties and applications.
Uniqueness
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid stands out due to its combination of an azetidine ring, propanoic acid, and trifluoroacetic acid. This unique structure imparts specific reactivity and stability, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-(azetidin-3-yl)propanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-4(6(8)9)5-2-7-3-5;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMKIRSEQAWRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNC1)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797923-92-2 | |
Record name | 2-(azetidin-3-yl)propanoic acid; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.